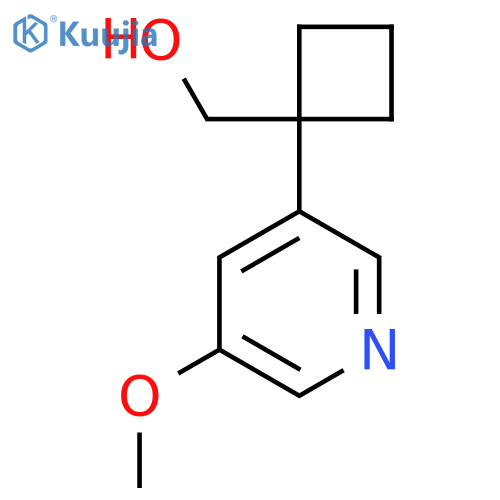Cas no 2228700-41-0 (1-(5-methoxypyridin-3-yl)cyclobutylmethanol)

2228700-41-0 structure
商品名:1-(5-methoxypyridin-3-yl)cyclobutylmethanol
1-(5-methoxypyridin-3-yl)cyclobutylmethanol 化学的及び物理的性質
名前と識別子
-
- 1-(5-methoxypyridin-3-yl)cyclobutylmethanol
- 2228700-41-0
- [1-(5-methoxypyridin-3-yl)cyclobutyl]methanol
- EN300-1755662
-
- インチ: 1S/C11H15NO2/c1-14-10-5-9(6-12-7-10)11(8-13)3-2-4-11/h5-7,13H,2-4,8H2,1H3
- InChIKey: CHLVWCSRKBLJKB-UHFFFAOYSA-N
- ほほえんだ: OCC1(C2C=NC=C(C=2)OC)CCC1
計算された属性
- せいみつぶんしりょう: 193.110278721g/mol
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 42.4Ų
1-(5-methoxypyridin-3-yl)cyclobutylmethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1755662-0.1g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.1g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1755662-1g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 1g |
$1343.0 | 2023-09-20 | ||
| Enamine | EN300-1755662-0.05g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.05g |
$1129.0 | 2023-09-20 | ||
| Enamine | EN300-1755662-0.5g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.5g |
$1289.0 | 2023-09-20 | ||
| Enamine | EN300-1755662-10.0g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 10g |
$5774.0 | 2023-06-03 | ||
| Enamine | EN300-1755662-1.0g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 1g |
$1343.0 | 2023-06-03 | ||
| Enamine | EN300-1755662-0.25g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 0.25g |
$1235.0 | 2023-09-20 | ||
| Enamine | EN300-1755662-5.0g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 5g |
$3894.0 | 2023-06-03 | ||
| Enamine | EN300-1755662-2.5g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 2.5g |
$2631.0 | 2023-09-20 | ||
| Enamine | EN300-1755662-5g |
[1-(5-methoxypyridin-3-yl)cyclobutyl]methanol |
2228700-41-0 | 5g |
$3894.0 | 2023-09-20 |
1-(5-methoxypyridin-3-yl)cyclobutylmethanol 関連文献
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
2228700-41-0 (1-(5-methoxypyridin-3-yl)cyclobutylmethanol) 関連製品
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 13769-43-2(potassium metavanadate)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
